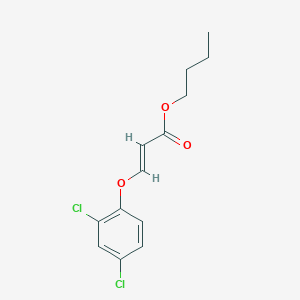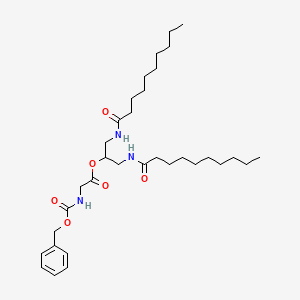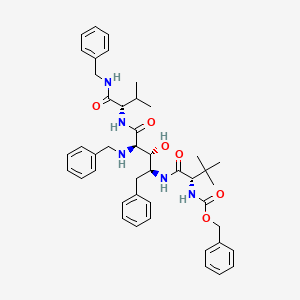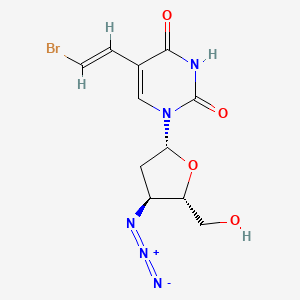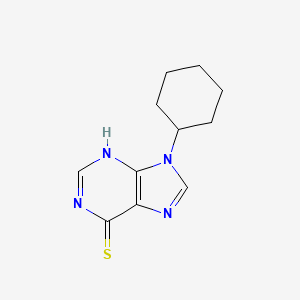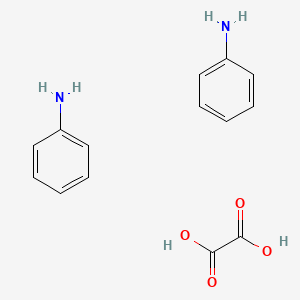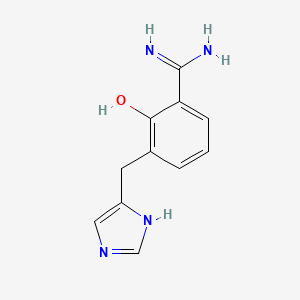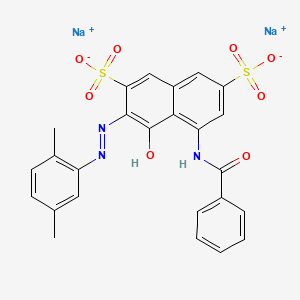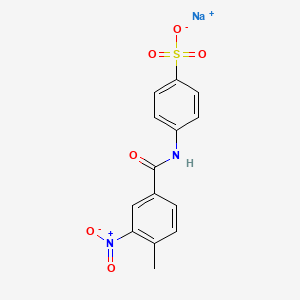
(3E,5Z)-3,5-Undecadien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5Z)-3,5-Undecadien-2-one: is an organic compound belonging to the class of unsaturated ketones. It is characterized by a double bond in the 3E and 5Z positions and a ketone functional group at the second carbon atom. This compound is known for its distinctive odor and is often used in fragrances and flavorings.
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common synthetic route involves the dehydration of appropriate alcohols under acidic conditions. For instance, the dehydration of undec-3-en-2-ol can yield this compound.
Ozonolysis of Alkenes: Another method involves the ozonolysis of alkenes followed by reductive workup to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through catalytic processes that optimize yield and purity. These methods often involve the use of transition metal catalysts and controlled reaction environments to ensure the formation of the (3E,5Z) isomer.
Análisis De Reacciones Químicas
(3E,5Z)-3,5-Undecadien-2-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where the double bonds may be targeted by halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.
Reduction: LiAlH4, NaBH4, and hydrogen (H2) in the presence of a catalyst.
Substitution: Halogens (Br2, Cl2), hydrohalic acids (HCl, HBr).
Major Products Formed:
Oxidation: Undecanedioic acid, undecanoic acid esters.
Reduction: Undec-3-en-2-ol.
Substitution: Dibromides, dichlorides, and other halogenated derivatives.
Aplicaciones Científicas De Investigación
(3E,5Z)-3,5-Undecadien-2-one: has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological systems, including its potential as a signaling molecule.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry: It is utilized in the fragrance and flavor industry due to its unique odor profile.
Mecanismo De Acción
The mechanism by which (3E,5Z)-3,5-Undecadien-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
(3E,5Z)-3,5-Undecadien-2-one: is compared with other similar compounds, such as:
(3E,5E)-3,5-Undecadien-2-one: This isomer has a different geometric configuration and may exhibit different chemical and biological properties.
Undecanone: A related compound without the double bonds, which may have different reactivity and applications.
The uniqueness of this compound lies in its specific geometric isomerism and the resulting distinct properties and applications.
Propiedades
Número CAS |
113388-24-2 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(3E,5Z)-undeca-3,5-dien-2-one |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-10-11(2)12/h7-10H,3-6H2,1-2H3/b8-7-,10-9+ |
Clave InChI |
RCFOEQFXUGQOMT-UQGDGPGGSA-N |
SMILES isomérico |
CCCCC/C=C\C=C\C(=O)C |
SMILES canónico |
CCCCCC=CC=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



